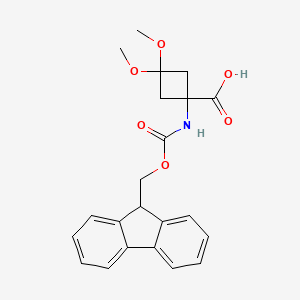

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid involves several steps and starting materials. For instance, the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, which share a similar cyclobutane core structure, starts from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate . Another related compound, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, is prepared from 3-bromopyruvic acid and N-Fmoc-thiourea, which is obtained from potassium thiocyanate . These methods demonstrate the versatility in synthesizing fluorene-carboxylic acid derivatives through the manipulation of different functional groups and core structures.

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the presence of the fluorene core, which influences the physical and chemical properties of the compounds. For example, fluorene-1-carboxylic acid exhibits a cyclic dimer type hydrogen bond about a center of symmetry, and the distances within the fluorene core are similar to those in fluorene itself . Similarly, 9-oxo-9H-fluorene-1-carboxylic acid adopts a planar conformation with internal hydrogen bonding . These structural features are crucial for understanding the behavior of fluorene derivatives in various chemical reactions.

Chemical Reactions Analysis

Fluorene derivatives are versatile in chemical reactions due to their reactive functional groups. The photocatalytic properties of 3-amino-fluorene-2,4-dicarbonitriles (AFDCs) have been utilized for the decarboxylative cross-coupling reaction of α-amino acids with arylnitriles . This showcases the potential of fluorene derivatives in facilitating light-driven reactions, which could be relevant for the synthesis or modification of compounds like 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. The pKa values of the carboxylic acid functions in cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids are identical, while the pKa values for the amino groups differ slightly, indicating different interactions with fluorine atoms . In the case of fluorene-9-carboxylic acid, hydrogen bonding and disordering of the carboxyl O atoms are observed, which could affect solubility and reactivity . These properties are essential for understanding the behavior of fluorene derivatives in various environments and applications.

Scientific Research Applications

Synthesis Applications

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid has been utilized in various synthetic applications. Notably, it's involved in the preparation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing its utility in synthesizing complex organic compounds (Le & Goodnow, 2004). Similarly, its derivative, 9-oxo-9H-fluorene-1-carboxylic acid, demonstrates interesting structural properties like planar conformation and internal hydrogen bonding, which are significant in molecular design (Coté, Lalancette, & Thompson, 1996).

Chemical Characterization and Protection

This compound plays a crucial role in protecting hydroxy-groups in various chemical syntheses. The fluoren-9-ylmethoxycarbonyl (Fmoc) group derived from it can be used alongside other labile protecting groups and is removed efficiently, exemplifying its versatility in organic synthesis (Gioeli & Chattopadhyaya, 1982).

Utility in Building Block Synthesis

It's also significant in the synthesis of dipeptidyl urea esters, as demonstrated by Babu and Kantharaju (2005), who used derivatives of this compound to produce dipeptidyl urea acids with high yield and purity. This highlights its application in more complex organic syntheses (Babu & Kantharaju, 2005).

Structural and Interaction Studies

Studies on its related compounds, like fluorene-9-carboxylic acid, have provided insights into molecular structures and interactions, including hydrogen bonding and molecular symmetry. Such studies are fundamental in understanding molecular behavior in different environments (Blackburn, Dobson, & Gerkin, 1996).

Photocatalysis Research

Moreover, derivatives of this compound have been explored in photocatalysis. For instance, 3-Amino-fluorene-2,4-dicarbonitriles (AFDCs) have shown potential as photocatalysts for decarboxylative arylations, indicating the broad applicability of this compound in advanced chemical processes (Chen, Lu, & Wang, 2019).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of EN300-27103830 is currently unknown. This compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .

Mode of Action

As a derivative of the Fmoc group, it may interact with amino acids or peptides during synthesis . The Fmoc group is typically removed during peptide synthesis, allowing the free amine group of the amino acid to participate in peptide bond formation .

Biochemical Pathways

Without specific information on the biological targets of EN300-27103830, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to fmoc-amino acids, it may play a role in peptide synthesis or modification .

Result of Action

If it acts similarly to other Fmoc-amino acids, it may be involved in the synthesis or modification of peptides . This could potentially affect protein function, cellular signaling, or other biological processes depending on the specific peptides involved.

Action Environment

The action, efficacy, and stability of EN300-27103830 may be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific conditions within the body (such as the presence of enzymes or other proteins). For example, the Fmoc group is typically removed under basic conditions during peptide synthesis , so the action of EN300-27103830 may be influenced by pH.

properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-27-22(28-2)12-21(13-22,19(24)25)23-20(26)29-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOYGXXLVULWIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3001592.png)

![(2E)-4,4,4-trifluoro-N-methyl-3-oxo-N-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B3001594.png)

![N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3001598.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate](/img/structure/B3001600.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3001601.png)

![3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B3001603.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole](/img/structure/B3001609.png)

![Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3001610.png)